(2S,4R)-N-[[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
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Overview
Description
ACBI1 is a potent and cooperative degrader of the BAF complex subunits SMARCA2, SMARCA4, and PBRM1. It is a proteolysis-targeting chimera (PROTAC) that harnesses the von Hippel-Lindau E3 ligase to recruit its targets via their bromodomains, resulting in their selective and pronounced degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
ACBI1 is synthesized using a structure-based design approach. The compound is composed of a bromodomain ligand, a linker, and the E3 ubiquitin ligase von Hippel-Lindau . The synthetic route involves the following steps:
Bromodomain Ligand Synthesis: The bromodomain ligand is synthesized through a series of chemical reactions, including halogenation, coupling, and cyclization.
Linker Attachment: The linker is attached to the bromodomain ligand through a nucleophilic substitution reaction.
E3 Ligase Conjugation: The von Hippel-Lindau E3 ligase is conjugated to the linker through an amide bond formation.
Industrial Production Methods
The industrial production of ACBI1 involves large-scale synthesis using the same synthetic route as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
ACBI1 undergoes several types of chemical reactions, including:
Oxidation: ACBI1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on ACBI1.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the ACBI1 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of ACBI1 with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
ACBI1 has a wide range of scientific research applications, including:
Mechanism of Action
ACBI1 exerts its effects through the following mechanism:
Target Binding: ACBI1 binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1.
E3 Ligase Recruitment: The von Hippel-Lindau E3 ligase is recruited to the target proteins via the linker.
Ubiquitination: The target proteins are ubiquitinated, marking them for proteasomal degradation.
Degradation: The ubiquitinated proteins are degraded by the proteasome, leading to the depletion of SMARCA2, SMARCA4, and PBRM1
Comparison with Similar Compounds
Similar Compounds
dBET1: Another PROTAC that targets BET bromodomains for degradation.
ARV-825: A PROTAC that targets BRD4 for degradation.
MZ1: A PROTAC that targets BRD4, BRD3, and BRD2 for degradation.
Uniqueness of ACBI1
ACBI1 is unique in its ability to selectively degrade SMARCA2, SMARCA4, and PBRM1 with high potency and cooperativity. Its structure-based design and the use of the von Hippel-Lindau E3 ligase make it a valuable tool for studying the BAF complex and its role in various cellular processes and diseases .
Properties
IUPAC Name |
(2S,4R)-N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H58FN9O7S/c1-30-42(67-29-53-30)32-11-12-33(26-52-45(62)39-24-34(60)28-59(39)46(63)43(48(2,3)4)54-47(64)49(50)15-16-49)41(23-32)66-22-21-65-35-13-9-31(10-14-35)27-57-17-19-58(20-18-57)38-25-37(55-56-44(38)51)36-7-5-6-8-40(36)61/h5-14,23,25,29,34,39,43,60-61H,15-22,24,26-28H2,1-4H3,(H2,51,56)(H,52,62)(H,54,64)/t34-,39+,43-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVARZBJJMMUJHI-SQKKEFIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)CN6CCN(CC6)C7=CC(=NN=C7N)C8=CC=CC=C8O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)CN6CCN(CC6)C7=CC(=NN=C7N)C8=CC=CC=C8O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58FN9O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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